

Technical Master Guide: 7-Chloroquinoline-2,4-diol (CID 66593)

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Compound of Interest

Compound Name: 7-Chloroquinoline-2,4-diol

CAS No.: 1677-35-6

Cat. No.: B3034387

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Executive Summary

7-Chloroquinoline-2,4-diol (also known as 7-chloro-4-hydroxyquinolin-2(1H)-one) represents a versatile pharmacophore in drug discovery, serving as a structural parent to a wide class of antimalarials, kinase inhibitors, and antibacterial agents. Unlike its mono-oxygenated counterpart (7-chloro-4-hydroxyquinoline), the presence of oxygen functionality at both C2 and C4 positions offers unique vectors for diversification, particularly in the synthesis of 2,4-disubstituted quinoline libraries.

This guide details the compound's tautomeric behavior, validated synthetic protocols, downstream functionalization strategies, and safety profile.

Chemical Identity & Tautomerism

The reactivity of CID 66593 is defined by its tautomeric equilibrium. While formally named a "diol," the compound predominantly exists in the 2-quinolone form in the solid state and polar solvents.

Tautomeric Equilibrium

The molecule oscillates between three primary forms:

- Diol Form: 2,4-dihydroxyquinoline (Aromatic, favoured in high pH).

- 2-Quinolone Form: 7-chloro-4-hydroxyquinolin-2(1H)-one (Most stable, dominant in neutral solution/solid).
- Dione Form: 7-chloroquinoline-2,4(1H,3H)-dione (Less common, reactive intermediate).

Visualization of Tautomeric States:



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Figure 1: Tautomeric equilibrium of **7-chloroquinoline-2,4-diol**.^{[1][2]} The 2-quinolone form is the primary species encountered in standard laboratory conditions.

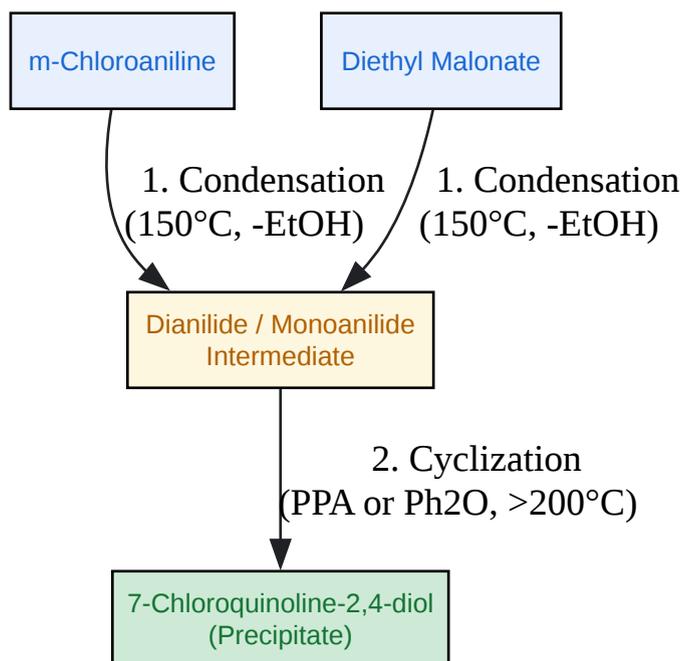
Property	Data
PubChem CID	66593
CAS Number	70254-43-2 (Generic for isomer class), 1823745-32-9 (Specific)
Molecular Formula	C ₉ H ₆ ClNO ₂
Molecular Weight	195.60 g/mol
Exact Mass	195.009 g/mol
pKa (Predicted)	~5.8 (OH at C4), ~11.2 (NH)

Synthetic Protocol: The Malonate Route

The most robust synthesis of **7-chloroquinoline-2,4-diol** utilizes the condensation of *m*-chloroaniline with diethyl malonate. This approach is preferred over the ethoxymethylenemalonate (EMME) route, which yields the 3-carboxylate derivative used for Chloroquine.

Reaction Mechanism

The synthesis proceeds via a nucleophilic acyl substitution to form a dianilide intermediate, followed by a high-temperature intramolecular cyclization (Friedel-Crafts type) to close the heterocyclic ring.



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Figure 2: Synthetic pathway via malonate condensation.[3][4]

Step-by-Step Protocol

Objective: Synthesis of 7-chloro-4-hydroxyquinolin-2(1H)-one. Scale: 50 mmol.

Reagents:

- m-Chloroaniline (6.4 g, 50 mmol)
- Diethyl malonate (8.0 g, 50 mmol)
- Polyphosphoric acid (PPA) or Diphenyl ether (Solvent/Catalyst)

Procedure:

- Condensation: In a round-bottom flask equipped with a Dean-Stark trap, combine m-chloroaniline and diethyl malonate.
- Heating: Heat the mixture to 140–150°C. Ethanol will evolve as a byproduct. Continue heating until ethanol evolution ceases (approx. 2–3 hours). This yields the intermediate anilide.
- Cyclization:
 - Method A (PPA): Add 30 g of Polyphosphoric acid to the intermediate. Heat to 180–200°C with mechanical stirring for 1 hour. The mixture will become viscous and dark.
 - Method B (Diphenyl Ether): Add 50 mL of diphenyl ether. Reflux at 250°C for 30–60 minutes.
- Work-up: Cool the reaction mixture to ~80°C. Pour slowly into 200 mL of crushed ice/water with vigorous stirring.
- Isolation: The product precipitates as a tan/off-white solid.^[5] Filter the solid using a Buchner funnel.^[5]
- Purification: Wash the cake with water (3 x 50 mL) to remove acid traces. Recrystallize from acetic acid or DMF/Ethanol to yield pure **7-chloroquinoline-2,4-diol**.
- Validation: Check MP (expected >300°C) and ¹H NMR.

Functionalization: The POCl₃ Gateway

The primary utility of the 2,4-diol scaffold is its conversion into 2,4,7-trichloroquinoline, a highly electrophilic intermediate that allows for sequential nucleophilic substitution.

Chlorination Protocol

Reaction:

Critical Considerations:

- Regioselectivity: The C2 and C4 chlorines have different reactivities. The C4 position is generally more reactive toward nucleophilic aromatic substitution () due to the para-nitrogen effect, allowing for selective mono-substitution at C4 before C2.
- Quenching: POCl₃ reactions are notoriously exothermic during aqueous work-up.

Protocol:

- Suspend **7-chloroquinoline-2,4-diol** (1.0 eq) in neat POCl₃ (5.0 eq).
- Add a catalytic amount of -diethylaniline or DMF (0.1 eq).
- Reflux (105°C) for 2–4 hours until the solution becomes clear.
- Distillation: Remove excess POCl₃ under reduced pressure (rotary evaporator with a caustic trap).
- Quench: Pour the oily residue onto crushed ice/ammonia water.
- Extract: Extract with Dichloromethane (DCM). Dry over MgSO₄ and concentrate to yield 2,4,7-trichloroquinoline.

Therapeutic Relevance

The 7-chloroquinoline core is a privileged structure in medicinal chemistry.

Application Area	Mechanism of Action	Relevance of 2,4-Diol Core
Antimalarial	Inhibition of heme polymerization	The 7-Cl substituent is essential for inhibiting hemozoin formation. The 2,4-diol allows for dual-functionalization (e.g., side chain at C4, solubility enhancer at C2).
Kinase Inhibitors	ATP-binding site competition	The quinoline nitrogen and C2/C4 substituents mimic the adenine ring of ATP.
Antibacterial	DNA Gyrase inhibition	2-alkoxy-4-amino derivatives (derived from the diol) show activity against Gram-positive bacteria.

Analytical Characterization

To validate the synthesis of CID 66593, look for the following spectral signatures:

- ¹H NMR (DMSO-d₆):
 - 11.2–11.5 ppm (Broad singlet, NH, lactam tautomer).
 - 7.8–8.0 ppm (d, H5 proton, doublet due to H6 coupling).
 - 5.8–6.0 ppm (s, H3 proton). Note: This signal is characteristic of the 2-quinolone form; it disappears if the ring is fully aromatized or chlorinated.
- Mass Spectrometry (ESI):
 - (Characteristic 3:1 chlorine isotope pattern).

Safety & Handling

Hazard Classification: Irritant (Skin/Eye/Respiratory).

- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Handling Protocols:

- PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
- Ventilation: All reactions involving POCl_3 or high-temperature cyclization must be performed in a functioning fume hood.
- Waste: Halogenated organic waste. Phosphoric acid byproducts must be neutralized before disposal.

References

- PubChem.**7-Chloroquinoline-2,4-diol** (CID 66593) Compound Summary. National Library of Medicine. [[Link](#)]
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